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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
methylquinoline, a heterocyclic aromatic organic compound with significant applications in the

synthesis of pharmaceuticals, dyes, and other specialty chemicals. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering valuable insights for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 4-methylquinoline.

1.1. ¹H NMR Data

The ¹H NMR spectrum of 4-methylquinoline provides information on the chemical

environment of the hydrogen atoms in the molecule.
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-2 8.775 d 4.4

H-8 8.110 d 8.4

H-5 7.985 d 8.4

H-7 7.705 ddd 8.4, 6.9, 1.4

H-6 7.559 ddd 8.3, 6.9, 1.3

H-3 7.215 d 4.4

CH₃ 2.691 s -

Solvent: CDCl₃,

Frequency: 400

MHz[1]

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the 4-
methylquinoline molecule.
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Assignment Chemical Shift (δ) in ppm

C-2 150.2

C-8a 148.1

C-4 144.3

C-7 129.5

C-5 128.9

C-4a 127.0

C-6 125.4

C-8 123.5

C-3 121.3

CH₃ 18.7

Solvent: CDCl₃, Frequency: 101 MHz[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3][4] The IR spectrum of 4-methylquinoline exhibits

characteristic absorption bands corresponding to its aromatic and methyl groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3050-3000 Aromatic C-H stretch Medium

2933
Aliphatic C-H stretch

(asymmetric)
Medium

2857
Aliphatic C-H stretch

(symmetric)
Medium

1603 C=C aromatic ring stretch Strong

1500-1400 C=C aromatic ring stretch Medium

1447 CH₃ asymmetric bend Medium

757 C-H out-of-plane bend Very Strong

Sample Phase: Neat (liquid)[2]

[5]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.[6][7] The mass spectrum of 4-methylquinoline provides

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

143 100.0 [M]⁺ (Molecular Ion)

142 15.9 [M-H]⁺

115 19.5 [M-H-HCN]⁺ or [M-C₂H₂]⁺

116 7.1

89 4.4

Ionization Method: Electron

Impact (EI)[1][8][9]
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Experimental Protocols
The following sections provide an overview of the general methodologies used to obtain the

spectroscopic data presented above.

1. NMR Spectroscopy Protocol

Sample Preparation: A small amount of 4-methylquinoline (typically 5-25 mg) is dissolved in

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] Tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing.

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer, such as a Bruker AVANCE series instrument, operating at a specific frequency

for each nucleus (e.g., 400 MHz for ¹H and 101 MHz for ¹³C).[2][11]

Data Acquisition: The sample is placed in the spectrometer's magnetic field and subjected to

radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then

Fourier transformed to obtain the NMR spectrum.

Data Processing: The raw data is processed, which includes phasing, baseline correction,

and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

2. IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like 4-methylquinoline, a "neat" spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[12]

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

drop of the sample is placed directly on the ATR crystal.[4]

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.[13]

Data Acquisition: The instrument passes a beam of infrared radiation through the sample.

The detector measures the amount of radiation that passes through at each wavenumber. A

background spectrum (without the sample) is also collected and subtracted from the sample

spectrum to give the final absorbance or transmittance spectrum.[5]
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3. Mass Spectrometry Protocol

Sample Introduction: For a volatile compound like 4-methylquinoline, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by

direct injection into the ion source.[14]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (Electron Impact ionization, EI), which knocks off an electron to form a

positively charged molecular ion and fragment ions.[15]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.[15]

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methylquinoline.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-methylquinoline.

Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how the different spectroscopic techniques provide complementary

information to elucidate the structure of 4-methylquinoline.
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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